molecular formula C4H4N4O3 B560937 v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) CAS No. 101252-32-8

v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI)

Cat. No.: B560937
CAS No.: 101252-32-8
M. Wt: 156.10 g/mol
InChI Key: ZVXDDRXSNVZAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Functional Comparisons:

Derivative Key Differences Impact on Properties
1,2,4-Triazole-3-carboxamide Carboxamide at C3; altered hydrogen-bonding capacity Reduced solubility in polar solvents vs. 1,2,3-triazole analog
5-Methyl-1H-1,2,3-triazole-4-carboxylic acid Methyl at C5 instead of carbamoyl Higher lipophilicity (logP +0.7)
Benzotriazole-5-carboxylic acid Benzannulated triazole core Enhanced UV absorption (λₘₐₓ 290 nm vs. 220 nm for non-fused)

Electronic Effects :

  • The carbamoyl group at C5 in 5-carbamoyl-1H-1,2,3-triazole-4-carboxylic acid withdraws electron density via resonance, reducing the pKa of the carboxylic acid (predicted pKa ≈ 3.2).
  • Isosteric replacement of carboxylic acid with tetrazole (as in ) increases dipole moment by 1.5 D but reduces thermal stability.

Supramolecular Behavior : Unlike 1,2,4-triazole isomers, the 1,2,3-triazole core in this compound forms bifurcated hydrogen bonds, enabling unique cocrystal formation with dicarboxylic acids.

Properties

CAS No.

101252-32-8

Molecular Formula

C4H4N4O3

Molecular Weight

156.10 g/mol

IUPAC Name

5-carbamoyl-2H-triazole-4-carboxylic acid

InChI

InChI=1S/C4H4N4O3/c5-3(9)1-2(4(10)11)7-8-6-1/h(H2,5,9)(H,10,11)(H,6,7,8)

InChI Key

ZVXDDRXSNVZAEO-UHFFFAOYSA-N

SMILES

C1(=NNN=C1C(=O)O)C(=O)N

Canonical SMILES

C1(=NNN=C1C(=O)O)C(=O)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Azides and Nitriles

The Huisgen 1,3-dipolar cycloaddition between azides and nitriles represents a foundational approach for constructing the triazole core. In this method, 4-cyano-1H-1,2,3-triazole-5-carboxamide is synthesized via cyclization of an azide precursor with a nitrile-containing substrate. For example, reacting 1-azido-2-cyanoacetamide under copper-catalyzed conditions yields the triazole ring system . Subsequent hydrolysis of the nitrile group to a carboxylic acid is achieved using concentrated HCl at 80–100°C, followed by amidation with ammonium chloride to introduce the carbamoyl moiety .

Key Reaction Conditions :

  • Temperature: 60–100°C

  • Catalyst: Cu(I) (e.g., CuSO₄·5H₂O)

  • Solvent: Water/ethanol mixture

  • Yield: 40–55%

Carboxylation of Bromotriazole Intermediates

Brominated triazole derivatives serve as versatile intermediates for introducing carboxylic acid groups. As detailed in patent US20180029999A1, 1-substituted-4,5-dibromo-1H-1,2,3-triazole undergoes Grignard reagent-mediated carboxylation . For instance, treatment of 1-n-propyl-4,5-dibromo-1H-1,2,3-triazole with isopropylmagnesium chloride at −30°C generates a magnesium intermediate, which reacts with carbon dioxide to form the carboxylic acid . Subsequent bromine displacement with ammonia or ammonium hydroxide introduces the carbamoyl group.

Optimization Insights :

  • Grignard Reagent: Isopropylmagnesium chloride (2.0 M in THF)

  • Carboxylation Temperature: −30°C to 0°C

  • Amidation Agent: NH₃ gas or NH₄OH

  • Overall Yield: 50–53%

Amidation of Triazole-4-carboxylic Acid Precursors

Direct amidation of pre-formed 1H-1,2,3-triazole-4-carboxylic acid is a streamlined route. The carboxylic acid is activated using coupling agents such as EDCl/HOBt, followed by reaction with ammonium chloride. A patent application (WO2014181287A1) demonstrates this method, achieving amidation in DMF at 25°C with a 68% yield .

Procedure :

  • Dissolve 1H-1,2,3-triazole-4-carboxylic acid in DMF.

  • Add EDCl (1.1 eq), HOBt (1.1 eq), and NH₄Cl (2 eq).

  • Stir at 25°C for 12–24 hours.

  • Purify via acid-base extraction .

Critical Parameters :

  • Activation Time: 1 hour

  • Solvent: Anhydrous DMF

  • Purity: >95% (HPLC)

Multi-step Synthesis from Dibromotriazole Derivatives

A multi-step approach from 4,5-dibromo-1H-1,2,3-triazole involves sequential functionalization. The protocol from US20180029999A1 includes:

  • Selective Bromine Displacement : React dibromotriazole with isopropylmagnesium chloride to replace the 4-bromo group.

  • Carboxylation : Introduce CO₂ to form the 4-carboxylic acid.

  • Amidation : Treat the acid with methyl iodide and potassium carbonate, followed by ammonolysis .

Reaction Scheme :

C3H5Br2N3−30°CiPrMgClC3H5BrN3CO2HClC4H4N3O2NH3EDClC4H4N4O3\text{C}3\text{H}5\text{Br}2\text{N}3 \xrightarrow[\text{−30°C}]{\text{iPrMgCl}} \text{C}3\text{H}5\text{BrN}3 \xrightarrow[\text{CO}2]{\text{HCl}} \text{C}4\text{H}4\text{N}3\text{O}2 \xrightarrow[\text{NH}3]{\text{EDCl}} \text{C}4\text{H}4\text{N}4\text{O}_3

Yield Data :

StepYield (%)
Bromine Displacement75
Carboxylation70
Amidation53

Friedlaender Cyclocondensation

This method, adapted from triazolo[4,5-b]pyridine syntheses, involves cyclocondensation of 5-amino-1H-1,2,3-triazole-4-carboxylic acid with ketones or aldehydes . For example, reacting the triazole precursor with acetylacetone in acetic acid yields a fused heterocycle, which is hydrolyzed to the carbamoyl derivative.

Advantages :

  • Single-pot reaction minimizes intermediate isolation.

  • Tunable substituents via aldehyde/ketone choice.

Limitations :

  • Requires harsh acidic conditions (HCl, 100°C).

  • Moderate yields (45–50%) .

Chemical Reactions Analysis

Types of Reactions

v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized triazole compounds .

Scientific Research Applications

Medicinal Applications

1.1 Antifungal Activity

Triazole derivatives, including v-Triazole-4-carboxylic acid, have shown significant antifungal properties. Research indicates that compounds with a triazole scaffold exhibit potent activity against various fungal strains, including Candida albicans and Aspergillus species. For instance, studies have demonstrated that certain triazole derivatives possess minimal inhibitory concentrations (MICs) as low as 0.0313 µg/mL against C. albicans . The structure-activity relationship (SAR) analysis reveals that modifications on the triazole ring can enhance antifungal potency.

1.2 Antibacterial Properties

The compound's antibacterial efficacy has also been explored extensively. Triazole derivatives have been synthesized and evaluated for their activity against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). Some studies report MIC values in the range of 0.25–2 µg/mL for these derivatives, indicating their potential as effective antibacterial agents .

1.3 Anticancer Activity

v-Triazole-4-carboxylic acid and its derivatives have been investigated for their anticancer properties. Certain compounds have shown promising results in inhibiting cancer cell lines such as MCF-7 and H460, with IC50 values in the low micromolar range . The mechanism of action is often linked to the inhibition of specific kinases involved in cancer progression, making these compounds valuable in cancer therapy research.

Agricultural Applications

2.1 Fungicides

The agricultural sector has seen the use of triazole compounds as fungicides due to their ability to inhibit fungal growth effectively. The application of v-Triazole-4-carboxylic acid in crop protection is noteworthy, particularly against pathogenic fungi that affect yield and quality . The development of triazole-based fungicides has provided a means to combat crop diseases while minimizing environmental impact.

2.2 Herbicides

Research into the herbicidal properties of triazoles is ongoing, with some studies suggesting that these compounds may serve as effective herbicides by disrupting metabolic pathways in plants . This aspect highlights the potential for developing new agrochemicals based on v-Triazole-4-carboxylic acid.

Material Science Applications

3.1 Corrosion Inhibitors

Triazole compounds are recognized for their ability to act as corrosion inhibitors in various industrial applications. The presence of nitrogen atoms in the triazole ring allows for effective adsorption onto metal surfaces, providing a protective barrier against corrosive environments .

3.2 Supramolecular Chemistry

The unique structural properties of triazoles enable them to form supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. This characteristic is being harnessed in material science for the development of novel materials with specific functionalities .

Summary Table of Applications

Field Application Remarks
Medicinal ChemistryAntifungal AgentsEffective against Candida albicans with low MIC values
Antibacterial AgentsActive against MRSA and other resistant bacteria
Anticancer AgentsInhibitory effects on various cancer cell lines
AgricultureFungicidesProtect crops from fungal pathogens
HerbicidesPotential use in disrupting plant metabolic pathways
Material ScienceCorrosion InhibitorsEffective adsorption on metal surfaces
Supramolecular ChemistryFormation of novel materials through non-covalent interactions

Mechanism of Action

The mechanism of action of v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) include other triazole derivatives such as:

Uniqueness

v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) is unique due to its specific functional groups and the resulting chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Biological Activity

v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their pharmacological applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article delves into the biological activity of v-Triazole-4-carboxylic acid, 5-carbamoyl-, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of v-Triazole-4-carboxylic acid, 5-carbamoyl- is characterized by a triazole ring substituted with a carboxylic acid and a carbamoyl group. This structural configuration is crucial for its biological activity as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Triazoles, including v-Triazole-4-carboxylic acid derivatives, have shown significant antimicrobial properties. Studies indicate that compounds with a triazole moiety can inhibit the growth of various bacterial strains. For instance, derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
v-Triazole-4-carboxylic acidStaphylococcus aureus12.5 μg/mL
v-Triazole-4-carboxylic acidEscherichia coli25 μg/mL

These results suggest that v-Triazole-4-carboxylic acid may be a potent candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of triazoles has been extensively studied. In particular, compounds containing the triazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. For example, in recent studies, v-Triazole-4-carboxylic acid derivatives were tested against non-small-cell lung cancer (NSCLC) cells.

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of reactive oxygen species (ROS) pathways and modulation of key apoptotic proteins such as LC3 and γ-H2AX.
Cell LineIC50 Value (μM)Mechanism
H4606.06Apoptosis induction via ROS
H12998.34Cell cycle arrest

These findings indicate that v-Triazole-4-carboxylic acid could serve as a promising lead compound for further development in cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles have also been documented. Compounds related to v-Triazole-4-carboxylic acid have shown efficacy in reducing inflammation markers in vitro and in vivo models.

Case Studies

  • Chagas Disease Treatment : A study evaluated the efficacy of triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The lead compound exhibited submicromolar activity with significant reductions in parasite burden in infected models.
  • Fungal Inhibition : Research on fungal pathogens revealed that triazoles inhibit cytochrome P450 enzymes critical for ergosterol biosynthesis in fungi, leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR of v-Triazole-4-carboxylic acid is essential for optimizing its biological activity. Modifications to the triazole ring or substituents can enhance potency and selectivity against specific targets.

Key Findings:

  • Substituent Positioning : Alterations at the 5-position of the triazole ring significantly affect antimicrobial and anticancer activities.
  • Functional Group Variations : The presence of electron-withdrawing groups enhances biological activity by improving binding affinity to target sites.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI), and how can reaction conditions be optimized for purity?

  • Methodology : Synthesis typically involves cyclocondensation of carboxamide precursors with nitrile or azide reagents under controlled pH and temperature. For example, triazole carboxamide derivatives (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide) are synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) . Optimization includes monitoring reaction kinetics via HPLC and adjusting stoichiometric ratios of reagents to minimize by-products.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond lengths and angles . Complementary techniques include:

  • NMR : 1H^1H, 13C^{13}C, and 2D-COSY for verifying proton environments and carbamoyl group connectivity.
  • FT-IR : Confirming carboxylic acid and amide functional groups (e.g., C=O stretch at ~1680 cm1^{-1}).

Q. How are physicochemical properties (e.g., solubility, melting point) determined experimentally?

  • Methodology :

  • Melting Point : Differential Scanning Calorimetry (DSC) with controlled heating rates (e.g., 10°C/min) .
  • Solubility : Phase solubility analysis in polar (water, DMSO) and nonpolar solvents (hexane) at 25°C.
  • pKa : Potentiometric titration or UV-Vis spectrophotometry in buffered solutions.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Enzyme Inhibition : Kinase or protease assays using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data?

  • Methodology :

  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental X-ray data to identify discrepancies in bond angles or torsional strain .
  • Dynamic NMR : Investigate conformational flexibility causing signal splitting in 1H^1H NMR (e.g., hindered rotation of carbamoyl groups).

Q. What strategies improve yield in multi-step syntheses of v-Triazole-4-carboxylic acid derivatives?

  • Methodology :

  • Stepwise Monitoring : Use LC-MS to identify intermediates and optimize isolation/purification (e.g., column chromatography with gradient elution).
  • Catalyst Screening : Test alternatives to Cu(I) (e.g., Ru-based catalysts) for regioselective triazole formation .

Q. How can impurities or degradation products be identified and quantified during stability studies?

  • Methodology :

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base), then analyze via UPLC-QTOF-MS .
  • Pharmacopeial Standards : Follow USP guidelines for related compound analysis, including sample preparation protocols to prevent degradation .

Q. What computational approaches predict reactivity or regioselectivity in triazole-carboxamide systems?

  • Methodology :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) using AMBER or GROMACS.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.